7-Hydroxy-5,8-dimethoxyflavanone
Overview
Description
7-Hydroxy-5,8-dimethoxyflavanone is a derivative of flavanone, a class of flavonoids, which are polyphenolic compounds known for their diverse biological activities. Flavonoids are widely distributed in plants and contribute to the coloration of flowers, fruits, and leaves. The specific substitution pattern of hydroxy and methoxy groups on the flavanone skeleton can significantly influence the biological properties of these compounds, including their potential therapeutic effects .
Synthesis Analysis
The synthesis of flavanone derivatives, including those with hydroxy and methoxy substituents, often involves multi-step chemical reactions. For instance, the synthesis of 5,8-dihydroxy-6,7-dimethoxyflavones was achieved by adapting selective O-alkylation and dealkylation methods, starting from a trimethoxyacetophenone precursor . Similarly, the synthesis of 7,2'-dihydroxy-4',5'-dimethoxyisoflavanone involved a sequence of Claisen rearrangement, oxidative cleavage, and aryllithium addition, starting from commercially available 3,4-dimethoxyphenol . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired flavanone derivatives.
Molecular Structure Analysis
The molecular structure of flavanone derivatives is characterized by the presence of a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). The specific positions and patterns of hydroxy and methoxy groups are crucial for the biological activity of these compounds. For example, the differentiation between isomeric flavones was clarified using 1H NMR and UV spectra, which are essential tools for determining the structure of such compounds .
Chemical Reactions Analysis
Flavanones can undergo various chemical reactions, including cyclization, prenylation, and dehydrogenation, to form more complex structures. For example, the total synthesis of 7,8-(2,2-dimethylpyrano)-4'-methoxyflavanone involved prenylation followed by cyclization steps . Microbial metabolism can also transform flavanones into different metabolites, as seen with 7,8-dimethoxyflavanone being converted into several hydroxylated derivatives by different fungi .
Physical and Chemical Properties Analysis
The physical and chemical properties of flavanone derivatives, such as solubility, melting point, and stability, are influenced by the functional groups attached to the flavanone core. These properties are important for the bioavailability and therapeutic potential of these compounds. For instance, the synthesis and characterization of metal complexes with 5-hydroxy-7,4'-dimethoxyflavone involved determining their molecular weight, magnetic moments, and spectral data, which are indicative of their structural and chemical properties .
Scientific Research Applications
Field
This application falls under the field of Oncology .
Application
7-Hydroxy-5,8-dimethoxyflavanone has been found to inhibit the efflux function of human P-glycoprotein, which plays a vital role in cancer multi-drug resistance (MDR) .
Method
The study used fluorescent substrates such as calcein-AM, rhodamine 123, and doxorubicin for the evaluation of P-gp inhibitory function and detailed drug binding modes . Docking simulation was performed to reveal the in silico molecular bonding .
Results
The compound inhibited the efflux of rhodamine 123 and doxorubicin in a competitive manner, and increased the intracellular fluorescence of calcein at a concentration as low as 2.5 μg/ml . The MDR reversing effects were prominent in the vincristine group .
Synthesis of Natural Homoisoflavonoids
Field
This application falls under the field of Organic Chemistry .
Application
7-Hydroxy-5,8-dimethoxyflavanone can be used in the synthesis of naturally occurring homoisoflavonoids .
Method
The synthesis process involves several steps from commercially available precursors .
Results
The study successfully demonstrated the first total synthesis of naturally occurring homoisoflavonoids containing either a 7-hydroxy-5,6-dimethoxy or 5,7-dihydroxy-6-methoxy group on the A ring .
Future Directions
The future directions of research on 7-Hydroxy-5,8-dimethoxyflavanone could involve further investigation into its biological activities and potential applications in medicine or other industries . As it is a compound isolated from the ethanol extract of the whole plants of Sarcandra hainanensis, further studies could also explore the properties of these plants and their other constituents .
properties
IUPAC Name |
7-hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-12(19)16(21-2)17-15(14)11(18)8-13(22-17)10-6-4-3-5-7-10/h3-7,9,13,19H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDGNPJTSCOMQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635882 | |
Record name | 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-5,8-dimethoxyflavanone | |
CAS RN |
54377-24-1 | |
Record name | 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.